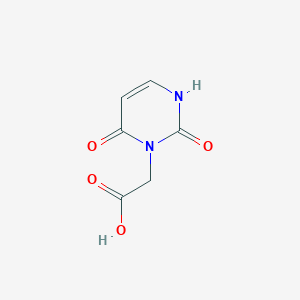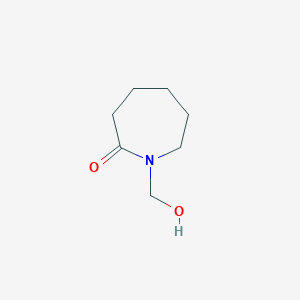![molecular formula C16H33N3 B088558 1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- CAS No. 10595-60-5](/img/structure/B88558.png)
1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- is a chemical compound that is widely used in scientific research. It is commonly referred to as EDA-NB or NB-DMAE. EDA-NB is a chiral molecule that has two enantiomers, which means that it has two mirror-image forms. This chemical compound has many applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of EDA-NB is not fully understood. However, it is known to act as a chelating agent, which means that it can bind to metal ions. EDA-NB can also form complexes with various organic molecules. These properties make it useful in various applications, including catalysis, electrochemistry, and materials science.
Biochemische Und Physiologische Effekte
EDA-NB has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. EDA-NB has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
EDA-NB has many advantages for lab experiments. It is a versatile molecule that can be used in various applications, including medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and is commercially available. However, EDA-NB has some limitations. It is a toxic compound that should be handled with care. It is also expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for research involving EDA-NB. One area of research is the development of new chiral ligands for coordination chemistry. EDA-NB has been found to be an effective ligand in various applications, and there is potential for the development of new ligands with improved properties. Another area of research is the development of new biologically active compounds using EDA-NB as a building block. EDA-NB has been used in the synthesis of various compounds with biological activity, and there is potential for the development of new compounds with improved properties. Additionally, research is needed to better understand the mechanism of action of EDA-NB and its potential applications in various fields.
Conclusion:
In conclusion, EDA-NB is a versatile molecule that has many applications in scientific research. It is commonly used as a building block in the synthesis of various biologically active compounds and as a chiral auxiliary in asymmetric synthesis. EDA-NB has also been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. While EDA-NB has many advantages for lab experiments, it also has some limitations, including its toxicity and cost. There are many future directions for research involving EDA-NB, including the development of new chiral ligands and biologically active compounds.
Synthesemethoden
The synthesis of EDA-NB involves the reaction of 1,2-ethanediamine with 1,3-dimethylbutylidene chloride and 2-(1,3-dimethylbutylideneamino)ethylamine. This reaction results in the formation of EDA-NB as a racemic mixture, which means that it contains equal amounts of both enantiomers. The racemic mixture can be separated into its individual enantiomers using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
EDA-NB has many applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. It is commonly used as a building block in the synthesis of various biologically active compounds. EDA-NB is also used as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiopure compounds. Additionally, EDA-NB is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
10595-60-5 |
|---|---|
Produktname |
1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- |
Molekularformel |
C16H33N3 |
Molekulargewicht |
267.45 g/mol |
IUPAC-Name |
2-(4-methylpentan-2-ylideneamino)-N-[2-(4-methylpentan-2-ylideneamino)ethyl]ethanamine |
InChI |
InChI=1S/C16H33N3/c1-13(2)11-15(5)18-9-7-17-8-10-19-16(6)12-14(3)4/h13-14,17H,7-12H2,1-6H3 |
InChI-Schlüssel |
CJAGRJAFLCPABV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=NCCNCCN=C(C)CC(C)C)C |
Kanonische SMILES |
CC(C)CC(=NCCNCCN=C(C)CC(C)C)C |
Andere CAS-Nummern |
10595-60-5 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Flammable; Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




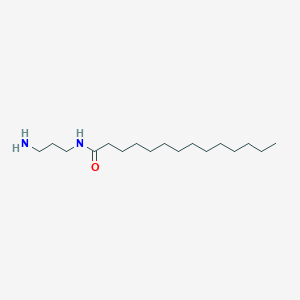



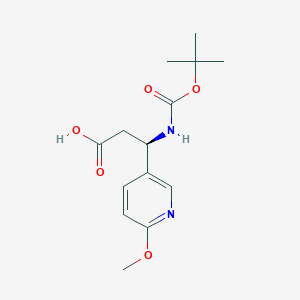
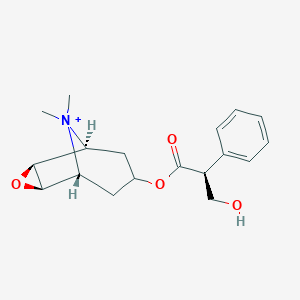
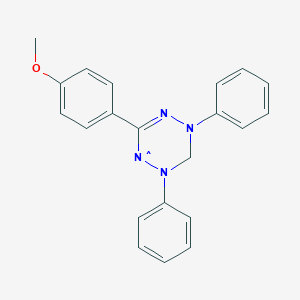
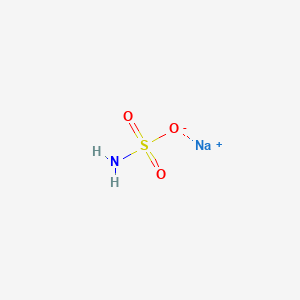

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
